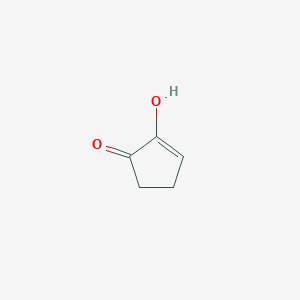

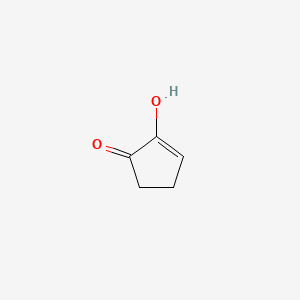

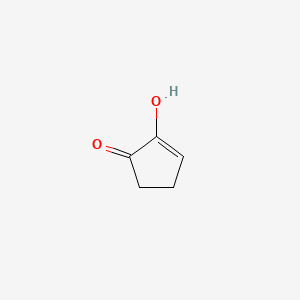

2-Hydroxycyclopent-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h2,6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPKYMRPOKFYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146839 | |

| Record name | 2-Hydroxycyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10493-98-8 | |

| Record name | 2-Hydroxy-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10493-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxycyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxycyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-2-CYCLOPENTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ8L4K1DLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxycyclopent-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxycyclopent-2-en-1-one, a cyclic ketone with the CAS Number 10493-98-8 , is a molecule of significant interest in various scientific domains, particularly in the fields of medicinal chemistry and drug development.[1][2][3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols for the evaluation of its biological activities. Notably, this compound has demonstrated antioxidant, enzyme inhibitory, and antiviral properties. A key mechanistic insight is its ability to induce Heat Shock Protein 70 (HSP70) via the activation of Heat Shock Transcription Factor 1 (HSF1), a pathway implicated in cellular protection and stress response. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and its derivatives.

Chemical and Physical Properties

This compound, also known as reductone, is a five-membered ring compound containing both a ketone and a hydroxyl group. Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 10493-98-8 |

| Molecular Formula | C₅H₆O₂[1] |

| IUPAC Name | This compound[4] |

| Synonyms | 2-Hydroxy-2-cyclopenten-1-one, 2-Cyclopenten-1-one, 2-hydroxy-[5] |

| InChI Key | WOPKYMRPOKFYNI-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 98.10 g/mol | [4] |

| Melting Point | 52-53 °C | ChemicalBook |

| Boiling Point | 244.8 °C (estimated) | The Good Scents Company |

| Density | 1.334 g/cm³ | ChemicalBook |

| Solubility in Water | 2.76 x 10⁴ mg/L at 25 °C (estimated) | The Good Scents Company |

| logP (o/w) | -0.290 (estimated) | The Good Scents Company |

| Flash Point | 100.5 °C (estimated) | ChemicalBook |

Synthesis

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that underscore its therapeutic potential.

Antiviral Activity and Induction of Heat Shock Proteins

A significant biological effect of 2-cyclopenten-1-one and its derivatives is the induction of Heat Shock Protein 70 (HSP70).[7] This induction is mediated through the activation of Heat Shock Transcription Factor 1 (HSF1). The α,β-unsaturated carbonyl moiety within the cyclopentenone ring is a key structural feature for triggering HSF1 activation.[7] The induction of HSP70 is associated with antiviral activity, as demonstrated against Vesicular Stomatitis Virus (VSV), where it leads to a selective inhibition of viral protein synthesis.[7][8]

The proposed signaling pathway for HSP70 induction by 2-cyclopenten-1-one is depicted in the following diagram:

Caption: HSP70 Induction Pathway by this compound.

Enzyme Inhibition

2-Hydroxy-3-methylcyclopent-2-enone, a closely related derivative, has been shown to be a potent inhibitor of aldose reductase. This enzyme is implicated in the pathogenesis of diabetic complications.

The same derivative also exhibits inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This suggests a potential application in the development of skin-whitening agents and treatments for hyperpigmentation.

Antioxidant Activity

Derivatives of 2-hydroxycyclopent-2-en-one have demonstrated significant antioxidant properties, including radical scavenging abilities.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the biological activities of this compound.

Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

-

0.067 M Sodium Phosphate Buffer (pH 6.2)

-

2.5 mM NADPH solution in phosphate buffer

-

50 mM DL-glyceraldehyde solution in phosphate buffer

-

Aldose reductase enzyme preparation (e.g., from rat lens supernatant)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Quercetin or Epalrestat)

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution, and 0.1 mL of the enzyme preparation.

-

Inhibitor Addition: Add a specific volume of the test compound solution at various concentrations. For the control, add the solvent vehicle.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.

-

Reaction Initiation: Start the reaction by adding 0.1 mL of the DL-glyceraldehyde substrate.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds).

-

Calculation: Calculate the rate of reaction (ΔOD/min). The percentage of inhibition is determined using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

This colorimetric assay measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from L-DOPA.

Materials:

-

0.1 M Sodium Phosphate Buffer (pH 6.8)

-

Mushroom Tyrosinase solution (e.g., 500 U/mL in phosphate buffer)

-

2.5 mM L-DOPA solution in phosphate buffer

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Kojic acid)

-

96-well microplate reader

Procedure:

-

Assay Setup (in a 96-well plate):

-

Add 40 µL of phosphate buffer to each well.

-

Add 20 µL of the test compound solution at various concentrations. For the control, add the solvent vehicle.

-

Add 20 µL of the mushroom tyrosinase solution to each well.

-

-

Pre-incubation: Mix gently and pre-incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add 20 µL of the L-DOPA solution to each well to start the reaction.

-

Incubation: Incubate for 20 minutes at 25°C.

-

Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader.

-

Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor. The IC₅₀ value is determined as described for the aldose reductase assay.

Antioxidant Activity - DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the compound by its ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

0.1 mM DPPH solution in methanol

-

Test compound (this compound) dissolved in methanol at various concentrations

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a test tube, mix equal volumes (e.g., 1 mL) of the DPPH solution and the test compound solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing methanol is used to zero the spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals) can be determined graphically.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its multifaceted biological activities, including antiviral, enzyme inhibitory, and antioxidant effects, warrant further investigation. The induction of the heat shock response represents a particularly interesting mechanism of action with potential applications in cytoprotection and the treatment of various diseases. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of this and related compounds, facilitating the advancement of research and drug discovery efforts.

References

- 1. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives - Google Patents [patents.google.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. isca.me [isca.me]

- 7. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]

- 8. Cyclopentenone synthesis [organic-chemistry.org]

An In-depth Technical Guide on 2-Hydroxycyclopent-2-en-1-one

This technical guide provides a detailed overview of the molecular structure and properties of 2-Hydroxycyclopent-2-en-1-one, a cyclic ketone of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C5H6O2.[1][2][3][4] Its structure consists of a five-membered ring containing a ketone group, a carbon-carbon double bond, and a hydroxyl group attached to the double bond. This arrangement of functional groups makes it an enol tautomer of a 1,2-cyclopentanedione.

Quantitative Molecular Data

The key quantitative properties of this compound are summarized in the table below. These data are essential for various applications, including analytical characterization and computational modeling.

| Property | Value | Source |

| Molecular Formula | C5H6O2 | [1][2][3][4] |

| Molecular Weight | 98.10 g/mol | [1][5] |

| Exact Mass | 98.036779430 g/mol | [6] |

| CAS Number | 10493-98-8 | [2][3][7] |

| PubChem CID | 82674 | [1][4] |

| InChI Key | WOPKYMRPOKFYNI-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | C1CC(=O)C(=C1)O | [1] |

Structural Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram, generated using the DOT language. This visualization clarifies the connectivity of the atoms and the positions of the functional groups within the molecule.

References

- 1. 2-Hydroxy-2-cyclopenten-1-one | C5H6O2 | CID 82674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclopenten-1-one, 2-hydroxy- [webbook.nist.gov]

- 3. 2-Cyclopenten-1-one, 2-hydroxy- [webbook.nist.gov]

- 4. americanelements.com [americanelements.com]

- 5. 2-Cyclopenten-1-one, 2-hydroxy- (CAS 10493-98-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. nmppdb.com.ng [nmppdb.com.ng]

- 7. This compound | SIELC Technologies [sielc.com]

Synthesis of 2-Hydroxycyclopent-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-hydroxycyclopent-2-en-1-one, a valuable intermediate in organic synthesis. This compound predominantly exists as its enol tautomer, which is generally more stable than its diketo form, 1,2-cyclopentanedione.[1][2] The guide provides a comparative summary of key synthetic routes, detailed experimental protocols, and reaction diagrams to facilitate its application in research and development.

Keto-Enol Tautomerism

1,2-Cyclopentanedione exists in a tautomeric equilibrium with its more stable enol form, this compound. The enol form is favored by approximately 1-3 kcal/mol due to the formation of a conjugated system and intramolecular hydrogen bonding.[1][2] The structure of this enol tautomer has been confirmed by X-ray crystallography.[1]

Synthesis Pathways

Two primary pathways for the synthesis of this compound are highlighted: a classical condensation method and a modern dehydrogenative annulation approach.

Classical Synthesis: Condensation of Glutarate and Oxalate Esters

This traditional method involves the base-induced condensation of a glutaric acid ester with an oxalic acid ester to form a diketodiester intermediate. Subsequent hydrolysis and decarboxylation yield the final product.[1][3] A "one-pot" modification of this route has been reported for the synthesis of the related 2-hydroxy-3-methylcyclopent-2-en-1-one, achieving high yields.[4] This procedure can be adapted for the synthesis of the title compound.

Modern Synthesis: Dehydrogenative Annulation

A more recent, single-step approach involves the dehydrogenative annulation of ethylene glycol with a secondary alcohol, catalyzed by a manganese pincer complex.[1][5][6][7][8] This method is atom-economical, producing only hydrogen gas and water as byproducts, and offers good yields for a variety of substituted 1,2-cyclopentanediones.[1]

Data Presentation

| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Reference(s) |

| Classical Condensation | Diethyl Glutarate, Diethyl Oxalate | Sodium methoxide, Phosphoric acid | Stepwise or "one-pot", elevated temperatures | ~80% (for methylated analog) | [4] |

| Dehydrogenative Annulation | Ethylene Glycol, Secondary Alcohol (e.g., 1-phenylethanol) | Mn(I)-pincer complex, KOH | Toluene, 130 °C, 20 h | 49-83% | [1] |

Experimental Protocols

Protocol 1: Classical Synthesis (Adapted from the synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one)[4]

Materials:

-

Diethyl glutarate

-

Diethyl oxalate

-

Sodium methoxide

-

Anhydrous ether

-

Aqueous phosphoric acid

-

Dimethylformamide (optional, as solvent for alkylation if preparing derivatives)

Procedure:

-

In a two-neck flask fitted with a reflux condenser and under a dry nitrogen atmosphere, a solution of diethyl oxalate in anhydrous ether is added dropwise to a stirred slurry of sodium methoxide in anhydrous ether, cooled in an ice bath.

-

After the initial reaction subsides and a smooth slurry is formed, a solution of diethyl glutarate in anhydrous ether is added.

-

The mixture is stirred and allowed to warm to room temperature.

-

The ether is removed by distillation.

-

The reaction mixture is then heated to 120-140 °C for several hours to drive the condensation.

-

After cooling, aqueous phosphoric acid is added, and the mixture is heated to induce hydrolysis and decarboxylation.

-

The product, this compound, can be isolated by extraction with a suitable organic solvent, followed by purification techniques such as distillation or chromatography.

Protocol 2: Dehydrogenative Annulation[1]

Materials:

-

Ethylene glycol (EG)

-

Secondary alcohol (e.g., 1-phenylethanol for a substituted product)

-

Mn(I)-pincer complex catalyst (e.g., Mn-5 as described in the reference)

-

Potassium hydroxide (KOH)

-

Toluene (anhydrous)

Procedure:

-

All manipulations should be carried out using standard Schlenk techniques or in a glovebox under a purified nitrogen atmosphere.[1]

-

In a Schlenk tube, the secondary alcohol (0.2 mmol), ethylene glycol (0.2 mmol), Mn(I)-pincer catalyst (1.0 mol %), and KOH (0.4 mmol) are combined in toluene (2.0 mL).

-

The tube is connected to a nitrogen line (open system to allow for the escape of H₂ gas).

-

The reaction mixture is heated to 130 °C and stirred for 20 hours.

-

After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield the 1,2-cyclopentanedione derivative, which exists as its enol tautomer.

Characterization

The synthesized this compound can be characterized by various spectroscopic methods.

-

Mass Spectrometry: The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the enol form has been confirmed by NMR spectroscopy.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups (hydroxyl, carbonyl, and alkene).

-

Gas Chromatography: Retention indices for gas chromatography are available in the NIST Chemistry WebBook.[10]

Conclusion

This technical guide has outlined two primary and effective synthesis pathways for this compound. The classical condensation method offers a well-established route, while the modern dehydrogenative annulation presents a more atom-economical and environmentally friendly alternative. The provided experimental protocols and comparative data are intended to assist researchers and professionals in the efficient synthesis of this important chemical intermediate for various applications in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,2 Cyclopentanedione exists primarily as a monoenol whereas biacetyl exi.. [askfilo.com]

- 3. 1,2-Cyclopentanedione - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. 2-Cyclopenten-1-one, 2-hydroxy- [webbook.nist.gov]

- 10. 2-Cyclopenten-1-one, 2-hydroxy- [webbook.nist.gov]

Spectroscopic Profile of 2-Hydroxycyclopent-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mass Spectrometry Data

Mass spectrometry of 2-hydroxycyclopent-2-en-1-one reveals a clear molecular ion peak and a characteristic fragmentation pattern that aids in its identification. The data presented below is compiled from publicly available spectral databases.

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z = 98 |

| Major Fragment Ions | m/z = 70, 55, 42, 41 |

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound such as this compound, from initial sample preparation to final data interpretation and structure elucidation.

The Enigmatic Molecule: A Technical Guide to the Natural Occurrence and Sources of 2-Hydroxycyclopent-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxycyclopent-2-en-1-one, a naturally occurring cyclopentenone derivative. While its methylated counterpart, 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene), is well-documented as a significant flavor compound, this compound itself is a less-studied molecule with known occurrences in select natural and processed sources. This document details its formation through the Maillard reaction, its presence in plant species and roasted goods, and outlines experimental protocols for its extraction and analysis. Furthermore, potential biological activities and signaling pathways are discussed based on the known effects of related cyclopentenone compounds, providing a foundation for future research and drug development endeavors.

Introduction

This compound (CAS No: 10493-98-8), a five-membered cyclic ketone, is a molecule of interest due to its presence in the human diet and its potential, yet largely unexplored, biological activities. It is structurally related to a class of compounds known as cyclopentenones, which are found in a variety of natural products and have been shown to possess diverse physiological effects. This guide aims to consolidate the current knowledge on the natural sources and formation of this compound to serve as a resource for researchers in the fields of natural product chemistry, food science, and pharmacology.

Natural Occurrence and Sources

The presence of this compound has been identified in a limited number of natural and processed sources. Unlike its more famous methylated analog, cyclotene, which imparts a characteristic maple or caramel flavor to various foods, the sensory contribution of this compound is not well-defined.

Plant Kingdom

One of the confirmed botanical sources of this compound is the breadfruit tree, Artocarpus altilis.[1] The compound has been identified as a phytochemical constituent of this plant, although its specific role and concentration in different parts of the plant are not extensively documented.

Processed Foods

The most well-documented source of this compound is roasted coffee.[2] It is formed during the roasting process as a product of the Maillard reaction. The concentration of this and other volatile compounds is influenced by various factors, including the type of coffee bean, roasting temperature, and duration.[3]

Table 1: Qualitative Summary of Natural Occurrence of this compound

| Source Category | Specific Source | Notes |

| Plants | Artocarpus altilis (Breadfruit) | Identified as a phytochemical constituent.[1] |

| Processed Foods | Roasted Coffee | Formed during the Maillard reaction in the roasting process.[2] |

Note: Quantitative data on the concentration of this compound in these sources is currently limited in publicly available literature.

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food systems is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[4] Pentoses, such as xylose and ribose, are key precursors for the formation of C5 cyclopentenones.[5][6]

The proposed pathway involves the degradation of pentoses into highly reactive dicarbonyl intermediates, which then undergo cyclization and dehydration to form the cyclopentenone ring.

Caption: Putative formation pathway of this compound from a pentose via the Maillard reaction.

Experimental Protocols

The extraction and analysis of this compound from natural matrices typically involve methods suitable for volatile and semi-volatile compounds. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for its identification and quantification.

Generalized Extraction and Analysis Workflow

The following workflow outlines a general procedure for the analysis of this compound in a solid matrix like roasted coffee or dried plant material.

Caption: Generalized experimental workflow for the analysis of this compound.

Detailed Methodologies

4.2.1. Sample Preparation:

-

Roasted Coffee: Cryogenically grind roasted coffee beans to a fine powder to increase the surface area for extraction.

-

Artocarpus altilis : Dry the plant material (e.g., leaves, twigs) at a controlled temperature (e.g., 40-50°C) to a constant weight and then grind to a fine powder.[7]

4.2.2. Extraction:

-

Soxhlet Extraction: A 10-20 g sample of the powdered material is placed in a cellulose thimble and extracted with a suitable solvent (e.g., dichloromethane or methanol) for 6-8 hours. The solvent is then carefully evaporated under reduced pressure to obtain the crude extract.[8]

-

Headspace Solid-Phase Microextraction (HS-SPME): A small amount of the powdered sample (e.g., 1-2 g) is placed in a sealed vial and heated (e.g., 60-80°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace. An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes.

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: The extracted sample (for solvent extraction, typically 1 µL) is injected into the GC inlet, or the SPME fiber is desorbed in the hot inlet.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for the separation of volatile compounds.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-280°C) at a rate of 5-10°C/min.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. Data is collected in full scan mode over a mass range of m/z 35-400.

-

Identification: The identification of this compound is based on the comparison of its mass spectrum and retention index with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification can be achieved by creating a calibration curve using an authentic standard. An internal standard (a compound not naturally present in the sample but with similar chemical properties) can be added to the sample before extraction to correct for variations in extraction efficiency and injection volume.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological effects of this compound are scarce, the broader class of cyclopentenones is known to exhibit a range of activities, including anti-inflammatory and pro-apoptotic effects. These activities are often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins, thereby modulating cellular signaling pathways.

One of the key anti-inflammatory pathways potentially modulated by cyclopentenones is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] Cyclopentenone prostaglandins, for example, have been shown to inhibit the activation of NF-κB in macrophages.[9][10] This suggests that this compound may exert similar effects.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a naturally occurring compound with confirmed presence in Artocarpus altilis and roasted coffee. Its formation is intrinsically linked to the Maillard reaction, a cornerstone of food chemistry. While analytical methods for its detection are established, there is a clear need for further research to quantify its concentration in various natural sources and to fully elucidate its formation pathways.

The potential biological activities of this compound, particularly in the context of inflammation and other cellular processes, represent a promising area for future investigation. The structural similarity to other bioactive cyclopentenones suggests that it may be a valuable lead compound for drug discovery and development. Further studies are warranted to explore its bioactivities and to understand its impact on human health.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-hydroxy-2-cyclopenten-1-one, 10493-98-8 [thegoodscentscompany.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Chemical pathways of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmacognosyjournals.com [pharmacognosyjournals.com]

- 8. qcap-egypt.com [qcap-egypt.com]

- 9. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of cyclopentenone prostaglandins to the resolution of inflammation through the potentiation of apoptosis in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity and Cytotoxicity of 2-Hydroxycyclopent-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxycyclopent-2-en-1-one is a cyclic ketone with an enol moiety that has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of its known biological effects, with a particular focus on its cytotoxicity towards cancer cells and its influence on key cellular signaling pathways. While quantitative cytotoxic data for the parent compound is limited in publicly accessible literature, this document compiles available information on related compounds and outlines the experimental protocols necessary to elucidate its full biological and pharmacological profile. Furthermore, potential mechanisms of action involving the NF-κB, Nrf2, and MAPK signaling pathways are discussed, supported by evidence from studies on structurally related cyclopentenone-containing molecules.

Introduction

This compound belongs to the cyclopentenone class of organic compounds, which are characterized by a five-membered ring containing a ketone and an alkene. This structural motif is present in a variety of natural products with significant biological activities, including prostaglandins. The presence of the α,β-unsaturated carbonyl group makes cyclopentenones reactive as Michael acceptors, a property that is believed to underpin many of their biological effects through covalent interactions with cellular nucleophiles, such as cysteine residues in proteins. This guide will delve into the reported biological activities of this compound and its derivatives, with a focus on its potential as a cytotoxic agent for cancer therapy and its enzymatic inhibitory properties.

Biological Activities and Quantitative Data

Table 1: Summary of IC50 Values for 2-Hydroxy-3-methylcyclopent-2-en-one

| Biological Activity | IC50 (µg/mL) |

| Aldose Reductase Inhibition | 4.47 |

| Tyrosinase Inhibition | 721.91 |

| ABTS+ Radical Scavenging | 9.81 |

Note: Data for 2-hydroxy-3-methylcyclopent-2-en-one. Specific IC50 values for the cytotoxicity of this compound against various cancer cell lines are not available in the cited literature.

Qualitative reports suggest that this compound exhibits cytotoxic effects against lymphocytic leukemia and human epidermoid carcinoma cells. Further research is required to quantify these effects across a broader range of cancer cell lines.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of cyclopentenone-containing compounds are often attributed to their ability to modulate critical cellular signaling pathways. The electrophilic nature of the α,β-unsaturated carbonyl moiety allows these compounds to interact with and modify the function of key regulatory proteins.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Cyclopentenone prostaglandins (cyPGs), which share the cyclopentenone core structure, are known inhibitors of NF-κB signaling. They can directly interact with components of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby inhibiting NF-κB's translocation to the nucleus and the transcription of its target genes. It is plausible that this compound exerts anti-inflammatory and pro-apoptotic effects through a similar mechanism.

Caption: Inhibition of the NF-κB Signaling Pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds, including those with a cyclopentenone moiety, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of genes containing the Antioxidant Response Element (ARE), thereby enhancing the cell's defense against oxidative stress.

Caption: Activation of the Nrf2 Antioxidant Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to various extracellular stimuli. The MAPK family includes ERK, JNK, and p38 MAPK. Some studies on cyclopentenone prostaglandins have shown modulation of MAPK signaling. For instance, certain cyPGs can activate the ERK pathway. The activation of JNK and p38 pathways is often associated with cellular stress and apoptosis. The ability of this compound to induce cytotoxicity may be linked to its capacity to modulate one or more of these MAPK pathways.

Caption: Potential Modulation of the MAPK Signaling Pathway.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caption: Workflow for the MTT Cytotoxicity Assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Caption: Workflow for Apoptosis Detection Assay.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

PBS

-

Cold 70% ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Treat cells in 6-well plates with this compound.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.

-

Add propidium iodide to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the samples by flow cytometry.

-

Caption: Workflow for Cell Cycle Analysis.

Conclusion

This compound is a molecule of interest due to the established biological activities of the cyclopentenone class of compounds. While direct quantitative data on its cytotoxicity is currently sparse, the available information on its derivatives and structurally related compounds suggests potential for anticancer and enzyme-inhibitory activities. The likely mechanisms of action involve the modulation of key signaling pathways such as NF-κB, Nrf2, and MAPK, driven by the electrophilic nature of the cyclopentenone ring. This technical guide provides a foundation for future research by summarizing the current knowledge and presenting detailed experimental protocols to further investigate the biological and cytotoxic properties of this compound. Such studies are crucial for evaluating its potential as a therapeutic agent.

Tautomerism of 2-Hydroxycyclopent-2-en-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 2-hydroxycyclopent-2-en-1-one, a key intermediate in organic synthesis. The document explores the structural and energetic factors governing the interconversion between its keto and enol forms. While specific quantitative experimental data for the tautomeric equilibrium of this compound in solution remains elusive in readily available literature, this guide presents a thorough analysis based on crystallographic evidence for the solid state, computational studies of closely related analogs, and established spectroscopic methodologies for determining keto-enol ratios. Detailed experimental protocols for NMR and UV-Vis spectroscopy are provided to enable researchers to quantify the tautomeric composition in various solvents.

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds, the position of this equilibrium is highly sensitive to structural and environmental factors, including substitution, conjugation, hydrogen bonding, and solvent polarity.[2] this compound, a cyclic β-dicarbonyl compound, represents an important structural motif in numerous natural products and pharmaceutical agents. A thorough understanding of its tautomeric behavior is crucial for predicting its reactivity, designing synthetic routes, and understanding its biological activity.

This guide delves into the core principles of the tautomerism of this compound, providing a detailed examination of the factors that stabilize each tautomer and the experimental techniques used for their characterization.

The Keto-Enol Equilibrium

The tautomeric equilibrium of this compound involves the interconversion of two primary forms: the diketo form (cyclopentane-1,2-dione) and the enol form (this compound).

Figure 1: Tautomeric equilibrium between the diketo and enol forms.

Factors Influencing Tautomeric Stability

The relative stability of the keto and enol tautomers is governed by a delicate balance of several factors:

-

Conjugation: The enol form benefits from a conjugated π-system (C=C-C=O), which delocalizes electron density and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group in close proximity to the carbonyl group in the enol form allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding. This is a significant stabilizing factor for the enol tautomer.

-

Solvent Effects: The polarity of the solvent can significantly influence the tautomeric equilibrium.

-

Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in a non-competitive environment.

-

Polar aprotic solvents (e.g., DMSO) can also favor the enol form by stabilizing the polarized enol structure without disrupting the intramolecular hydrogen bond.

-

Polar protic solvents (e.g., water, ethanol) can solvate both the keto and enol forms through hydrogen bonding. However, they can also compete with the intramolecular hydrogen bond of the enol, potentially shifting the equilibrium towards the keto form.[2]

-

-

Aromaticity: In certain cyclic systems, enolization can lead to the formation of an aromatic ring, which provides a very strong driving force for the enol form to predominate. While this compound itself does not become aromatic upon enolization, this is a key factor in related compounds like phenol.

Structural and Spectroscopic Characterization

Solid-State Structure: X-ray Crystallography

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 152622. The study, published in Acta Crystallographica Section C, reveals that in the solid state, the molecule exists exclusively in the enol form . This is attributed to the stabilizing effects of the conjugated system and the formation of intermolecular hydrogen bonds within the crystal lattice.

Spectroscopic Analysis

Table 1: Spectroscopic Data for Keto and Enol Tautomers of β-Dicarbonyl Compounds

| Spectroscopic Technique | Keto Form | Enol Form |

| ¹H NMR | Methylene protons (α-protons) signal at ~3.5 ppm. | Vinylic proton signal at ~5.5 ppm; enolic hydroxyl proton signal at 12-16 ppm (broad). |

| ¹³C NMR | Two carbonyl carbon signals at ~200 ppm. | Carbonyl carbon signal at ~190 ppm; vinylic carbon signals at ~100 ppm and ~180 ppm. |

| IR Spectroscopy | Two C=O stretching bands at ~1730 cm⁻¹ and ~1715 cm⁻¹. | One C=O stretching band (conjugated) at ~1640 cm⁻¹; C=C stretching band at ~1600 cm⁻¹; broad O-H stretching band at 2500-3200 cm⁻¹. |

| UV-Vis Spectroscopy | Weaker n→π* transition at ~275 nm. | Stronger π→π* transition at a longer wavelength (~300-350 nm) due to conjugation. |

Note: The exact chemical shifts and absorption maxima will vary depending on the specific compound and the solvent used.

Experimental Protocols for Tautomer Analysis

The following sections provide detailed methodologies for the quantitative analysis of the keto-enol equilibrium of this compound using NMR and UV-Vis spectroscopy.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for directly observing and quantifying the ratio of keto and enol tautomers in solution, as the signals for the α-protons of the keto form and the vinylic proton of the enol form are typically well-resolved.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay to allow for accurate integration of the signals.

-

-

Data Analysis:

-

Identify the signals corresponding to the methylene protons of the keto form and the vinylic proton of the enol form.

-

Integrate the respective signals.

-

Calculate the percentage of the enol form using the following equation:

% Enol = [Integral (enol) / (Integral (enol) + (Integral (keto) / 2))] * 100

(Note: The integral of the keto form's methylene protons is divided by two as it represents two protons.)

-

Figure 2: Experimental workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the tautomeric ratio by exploiting the different absorption maxima of the conjugated enol form and the non-conjugated keto form.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., hexane, ethanol).

-

Prepare a series of dilutions from the stock solution.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each dilution.

-

-

Data Analysis:

-

Identify the absorption maximum (λ_max) corresponding to the π→π* transition of the enol form.

-

Assuming the molar absorptivity (ε) of the pure enol form is known or can be estimated (e.g., by assuming 100% enol in a nonpolar solvent like hexane), the concentration of the enol form can be calculated using the Beer-Lambert law (A = εbc).

-

The concentration of the keto form can then be determined by subtracting the enol concentration from the total concentration of the solution.

-

Figure 3: Experimental workflow for UV-Vis analysis of tautomerism.

Computational Insights

Computational chemistry provides a powerful tool for investigating the relative stabilities of tautomers. A theoretical study on the closely related 2-hydroxy-3-methyl-2-cyclopenten-1-one using density functional theory (DFT) calculations has shown that the enol tautomer is significantly more stable than the diketo form. This is attributed to the stabilizing effects of conjugation and intramolecular hydrogen bonding. While this study was not on this compound itself, the structural similarities suggest that the enol form is also likely to be the more stable tautomer in the gas phase and in nonpolar solvents.

Conclusion

References

The Role of 2-Hydroxycyclopent-2-en-1-one in Maillard Reaction Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of food chemistry, generates a complex array of compounds that define the color, aroma, and flavor of thermally processed foods. Among these, cyclic enolones are significant contributors to the desirable sensory attributes of many cooked products. This technical guide provides an in-depth examination of 2-hydroxycyclopent-2-en-1-one, a key flavor compound formed from the Maillard reaction of pentose sugars. This document details its formation pathways, its crucial role in flavor development, and its potential physiological effects. It includes a summary of quantitative data, detailed experimental protocols for its generation and analysis, and visualizations of the underlying chemical processes to support further research and application in food science and drug development.

Introduction

The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that occurs upon heating. This complex cascade of reactions is responsible for the characteristic flavors and aromas of a wide range of foods, including baked goods, roasted coffee, and cooked meats. Pentose sugars, such as ribose and xylose, are highly reactive precursors in the Maillard reaction and lead to the formation of a distinct set of flavor compounds.

One such compound, this compound (and its derivatives like cyclotene), is a five-membered ring structure that imparts characteristic sweet, caramellic, and maple-like flavor notes. Its presence has been identified in foods like coffee. Understanding the formation and properties of this compound is crucial for controlling and optimizing flavor development in food processing. Furthermore, emerging research on the biological activities of Maillard reaction products, including their antioxidant and enzyme-inhibiting properties, has drawn the attention of drug development professionals.

This guide will provide a comprehensive overview of the current knowledge on this compound, with a focus on its formation chemistry, analytical determination, and biological significance.

Formation of this compound in the Maillard Reaction

The formation of this compound from pentoses in the Maillard reaction is a multi-step process involving the degradation of the sugar backbone and subsequent cyclization. While the complete pathway is complex and can be influenced by various factors, the key steps are outlined below.

2.1. Initial Stages of the Maillard Reaction

The Maillard reaction begins with the condensation of a pentose (e.g., ribose or xylose) with an amino acid to form a Schiff base, which then rearranges to an Amadori product.

2.2. Degradation of the Amadori Product and Formation of Deoxyosones

The Amadori product undergoes enolization and dehydration to form key intermediates known as deoxyosones. For pentoses, 1-deoxy-2,3-pentodiulose and 3-deoxy-1,2-pentodiulose are important precursors to flavor compounds. Further degradation leads to the formation of 2,3-dideoxypentosone.

2.3. Cyclization to this compound

The formation of the five-membered ring of this compound is believed to proceed through the intramolecular aldol condensation of a 2,3-dideoxypentosone intermediate. This is followed by dehydration to form the final cyclopentenone structure.

Role in Flavor and Sensory Properties

This compound and its alkylated derivatives are potent flavor compounds with low odor thresholds. They are primarily associated with sweet, caramellic, and maple-like aromas.

| Compound | Common Name | Sensory Descriptors |

| This compound | - | Caramellic, maple |

| 2-Hydroxy-3-methylcyclopent-2-en-1-one | Cyclotene | Caramel, maple, nutty |

| 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | Ethyl Cyclopentenolone | Sweet, caramel-maple, slightly smoky |

The perception of these flavors is mediated by G-protein coupled receptors (GPCRs) in the olfactory and gustatory systems. While the specific receptors for this compound have not been fully elucidated, it is understood that the overall flavor profile of a food is a complex interplay of multiple volatile and non-volatile compounds.

Quantitative Data

Quantitative data on the formation of this compound in Maillard reactions is limited in the literature. However, studies on related compounds provide insights into their potential concentrations and biological activities.

A study on a ribose-histidine Maillard reaction model system identified 2-hydroxy-3-methylcyclopent-2-enone and quantified its biological activity[1].

| Biological Activity | IC₅₀ Value (µg/mL) |

| Aldose Reductase Inhibition | 4.47[1] |

| Tyrosinase Inhibition | 721.91[1] |

| ABTS⁺ Radical Scavenging | 9.81[1] |

Data for 2-hydroxy-3-methylcyclopent-2-enone isolated from a ribose-histidine Maillard reaction product.[1]

Experimental Protocols

5.1. Protocol for a Model Maillard Reaction

This protocol describes a general method for generating Maillard reaction products from a pentose and an amino acid in a model system.

Materials:

-

D-Ribose

-

L-Proline (or other amino acid)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Reaction vials (pressure-resistant)

-

Heating block or oven

Procedure:

-

Prepare a 0.5 M solution of D-ribose in 0.1 M phosphate buffer.

-

Prepare a 0.5 M solution of L-proline in 0.1 M phosphate buffer.

-

In a reaction vial, combine the D-ribose and L-proline solutions in a 1:1 molar ratio.

-

Seal the vial tightly.

-

Heat the reaction mixture at 120°C for 2 hours.

-

After heating, cool the vial to room temperature.

-

The resulting brown solution contains a complex mixture of Maillard reaction products, including this compound.

5.2. Protocol for Isolation and Purification

This protocol provides a general procedure for the isolation of this compound from a Maillard reaction mixture, adapted from methods used for similar compounds[1].

Materials:

-

Maillard reaction product mixture

-

Dichloromethane

-

Ethyl acetate

-

n-Butanol

-

Silica gel for column chromatography

-

Preparative Thin-Layer Chromatography (TLC) plates (silica gel)

-

Solvent systems for chromatography (e.g., hexane:ethyl acetate mixtures)

-

Rotary evaporator

Procedure:

-

Liquid-Liquid Extraction:

-

Extract the aqueous Maillard reaction product mixture sequentially with dichloromethane, ethyl acetate, and n-butanol.

-

Concentrate each fraction using a rotary evaporator. The fraction containing this compound is typically the less polar one (e.g., dichloromethane or ethyl acetate).

-

-

Silica Gel Column Chromatography:

-

Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane).

-

Load the concentrated, active fraction onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

-

Collect fractions and monitor by TLC to identify those containing the target compound.

-

-

Preparative Thin-Layer Chromatography (TLC):

-

Combine fractions containing the compound of interest and concentrate.

-

Apply the concentrated sample as a band onto a preparative TLC plate.

-

Develop the plate in a suitable solvent system.

-

Visualize the bands under UV light (if applicable) or by staining a small portion.

-

Scrape the silica band corresponding to this compound.

-

Extract the compound from the silica with a polar solvent (e.g., ethyl acetate or methanol).

-

Filter and evaporate the solvent to obtain the purified compound.

-

5.3. Protocol for Analytical Quantification by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reverse-phase C18 column.

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% formic acid.

Procedure:

-

Prepare a standard curve of this compound of known concentrations.

-

Dilute the Maillard reaction product mixture in the initial mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm).

-

Identify the peak corresponding to this compound by comparing the retention time with the standard.

-

Quantify the amount of the compound in the sample by integrating the peak area and comparing it to the standard curve.

Potential Physiological Effects and Toxicology

While the primary interest in this compound has been its contribution to flavor, research on related Maillard reaction products suggests potential bioactivities.

6.1. Enzyme Inhibition and Antioxidant Activity

As mentioned previously, the methylated analog, 2-hydroxy-3-methylcyclopent-2-enone, has been shown to inhibit aldose reductase and tyrosinase and exhibits antioxidant activity[1]. Aldose reductase is an enzyme implicated in diabetic complications, and tyrosinase is involved in melanin production. These findings suggest that cyclopentenones from the Maillard reaction could be of interest in the development of functional foods or therapeutic agents.

6.2. Metabolism and Toxicology

The metabolism of cyclopentenones in the body is thought to proceed primarily through conjugation with glutathione, a major endogenous antioxidant[2][3]. This is a common detoxification pathway for electrophilic compounds.

A toxicological assessment of cyclopentanones and cyclopentenones used as fragrance ingredients concluded that they have a low order of acute toxicity and are not genotoxic[4]. However, some cyclopentenones can be weak skin sensitizers at high concentrations[4]. The safety of this compound at the levels found in food is generally considered to be low risk.

Conclusion and Future Directions

This compound is a significant flavor compound generated from pentose sugars during the Maillard reaction, contributing desirable sweet, caramellic, and maple-like notes to a variety of foods. Its formation proceeds through the degradation of the sugar to deoxyosone intermediates followed by cyclization. While its role in flavor is well-recognized, further research is needed to fully elucidate its formation mechanism under different food processing conditions and to obtain more comprehensive quantitative data on its occurrence in various food matrices.

The emerging evidence of the biological activities of related cyclopentenones, such as enzyme inhibition and antioxidant effects, opens up new avenues for research into the potential health benefits of Maillard reaction products. For drug development professionals, understanding the metabolism and toxicological profile of these compounds is essential for assessing their safety and potential as therapeutic leads. Future studies should focus on the specific interactions of this compound with biological targets and its metabolic fate in vivo to better understand its physiological relevance.

References

- 1. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclopentenone prostaglandin, 15-deoxy-Delta12,14-PGJ2, is metabolized by HepG2 cells via conjugation with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxycyclopent-2-en-1-one for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and known biological activities of 2-hydroxycyclopent-2-en-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this cyclopentenone derivative. The guide summarizes key quantitative data in tabular format, details experimental procedures for its synthesis and analysis, and visually represents its implicated signaling pathways using Graphviz diagrams.

Introduction

This compound, a member of the cyclopentenone family, is a small organic molecule with significant potential in various scientific domains. Cyclopentenones are five-membered rings containing a ketone functional group and a carbon-carbon double bond. This structural motif is present in a wide array of natural products, including prostaglandins, and is associated with diverse biological activities.[1] The presence of a hydroxyl group in this compound enhances its chemical reactivity and potential for biological interactions. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

General Information

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Hydroxy-2-cyclopentenone, 2-Cyclopenten-1-one, 2-hydroxy- | [2][3] |

| CAS Number | 10493-98-8 | [2] |

| Molecular Formula | C₅H₆O₂ | [2] |

| Molecular Weight | 98.10 g/mol | [2] |

| Canonical SMILES | C1CC(=O)C(=C1)O | [2] |

| InChI Key | WOPKYMRPOKFYNI-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 52-53 °C | |

| Boiling Point | 244.8 °C at 760 mmHg | |

| Density | 1.334 g/cm³ | |

| Flash Point | 100.5 °C | |

| Solubility in Water | 2.76e+004 mg/L at 25 °C (estimated) | [3] |

| logP (o/w) | -0.290 (estimated) | [3] |

| Refractive Index | 1.577 | |

| Vapor Pressure | 0.00496 mmHg at 25°C |

Experimental Protocols

This section outlines key experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis from cis-1,2-Cyclopentanediol

A reported method for the synthesis of this compound involves the catalytic oxidation of cis-1,2-cyclopentanediol.[4]

Materials:

-

cis-1,2-cyclopentanediol

-

Platinum on carbon (Pt/C) catalyst (5 mol% metal loading)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether or Methanol/Dichloromethane for chromatography

Procedure:

-

To a 10 mL glass reactor equipped with a condenser, add cis-1,2-cyclopentanediol (0.424 mmol), Pt/C catalyst (5 mol%), and LiOH·H₂O (0.424 mmol).

-

Add a 1:1 mixture of MeCN/H₂O (2 mL) to the reactor.

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst and wash the catalyst with EtOAc (3 x 3 mL).

-

Combine the filtrate and washes, resulting in a two-phase solution.

-

Acidify the aqueous phase to pH 5 with 1 M HCl and separate the layers.

-

Extract the aqueous layer twice with EtOAc (20 mL).

-

Combine all organic phases, dry over MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography using a suitable solvent system (e.g., EtOAc/petroleum ether or MeOH/CH₂Cl₂) to yield 2-hydroxy-2-cyclopenten-1-one.[4]

Purification by Column Chromatography

The crude product from the synthesis can be purified using silica gel column chromatography.[4]

Stationary Phase: Silica gel Mobile Phase: A gradient of ethyl acetate in petroleum ether or methanol in dichloromethane can be employed. The optimal solvent system should be determined by TLC analysis of the crude product.

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase.

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Analytical Methods

A reverse-phase HPLC method can be used for the analysis of this compound.[5]

-

Column: A C18 stationary phase is suitable.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water. For mass spectrometry (MS) compatible methods, formic acid can be used as an additive. For other applications, phosphoric acid can be used.[5]

-

Detection: UV detection at an appropriate wavelength.

GC can also be employed for the analysis of this compound, often coupled with mass spectrometry (GC-MS) for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of cyclopentenones, particularly cyclopentenone prostaglandins (cyPGs), has been extensively studied. These compounds are known to possess anti-inflammatory, antiviral, and antiproliferative properties.[1] The α,β-unsaturated ketone moiety is a key structural feature responsible for many of these biological effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Cyclopentenone prostaglandins have been shown to inhibit this pathway.[1] This inhibition is a key mechanism underlying their anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Induction of the Heat Shock Response

Cyclopentenones can induce the expression of heat shock proteins (HSPs), which are molecular chaperones that protect cells from stress. This induction is mediated by the activation of Heat Shock Factor 1 (HSF1). The antiviral activity of some cyclopentenones is linked to the induction of HSP70.

Caption: Induction of the heat shock response by this compound.

Antiviral and Cytotoxic Activity

This compound has been reported to exhibit cytotoxic effects against certain cancer cell lines, such as lymphocytic leukemia and human epidermoid carcinoma cells. It has also been shown to inhibit the growth of bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The antiviral activity of related cyclopentenones is often attributed to the induction of heat shock proteins, which can interfere with viral replication.

Applications in Drug Development

The biological activities of this compound and its derivatives make them attractive scaffolds for drug discovery and development. Their anti-inflammatory properties suggest potential applications in the treatment of inflammatory diseases. The antiviral and cytotoxic activities warrant further investigation for the development of novel therapeutic agents. The small size and synthetic tractability of this molecule make it an ideal starting point for medicinal chemistry campaigns aimed at optimizing its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a versatile molecule with a range of interesting chemical and biological properties. This technical guide has summarized the available data on its physicochemical characteristics, provided protocols for its synthesis and analysis, and highlighted its potential mechanisms of action through key cellular signaling pathways. Further research is needed to fully elucidate the therapeutic potential of this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for scientists and researchers working to unlock the full potential of this promising chemical entity.

References

An In-depth Technical Guide on 2-Hydroxycyclopent-2-en-1-one: From Discovery to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxycyclopent-2-en-1-one, a cyclic α-ketol, holds a subtle yet significant position in the landscape of organic chemistry and biochemistry. Though not as widely recognized as some of its more complex derivatives, its history is intertwined with early studies of carbohydrate degradation and the Maillard reaction. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound. Detailed experimental protocols for the synthesis of a closely related derivative are provided, alongside a summary of its physicochemical and biological properties. Furthermore, a proposed signaling pathway for its cytotoxic effects, based on the well-established mechanism of related cyclopentenone compounds, is illustrated.

Introduction

This compound, with the chemical formula C₅H₆O₂, belongs to the class of cyclic enolones, characterized by a five-membered ring containing a ketone, a carbon-carbon double bond, and a hydroxyl group attached to the double bond. This arrangement of functional groups, particularly the α,β-unsaturated ketone, renders the molecule susceptible to nucleophilic attack and underlies its biological activity. While its direct discovery is not pinpointed to a single event, its origins can be traced back to the study of "reductones" and "cyclopentenolones," which were identified as products of sugar degradation under heat, a process now famously known as the Maillard reaction, first described by Louis-Camille Maillard in 1912.[1][2][3][4][5] These compounds are also found in the pyrolysis products of wood.[6][7]

Physicochemical Properties

This compound is a solid at room temperature with a caramel-like, maple odor.[8] It is soluble in organic solvents such as dimethyl sulfoxide and methanol.[8] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 98.10 g/mol | --INVALID-LINK-- |

| CAS Number | 10493-98-8 | --INVALID-LINK-- |

| Melting Point | 52-53 °C | --INVALID-LINK-- |

| Boiling Point | 245 °C | --INVALID-LINK-- |

| Density | 1.334 g/cm³ | --INVALID-LINK-- |

| pKa | 8.90 ± 0.20 | --INVALID-LINK-- |

| LogP | -0.290 (est.) | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound

Synthesis of a this compound Derivative

Synthesis of 2-Hydroxymethyl-2-cyclopentenone

This synthesis proceeds in three main stages starting from the commercially available 2-cyclopentenone.

Experimental Workflow:

Detailed Protocol (Adapted from Organic Syntheses, Coll. Vol. 6, p.666 (1988); Vol. 59, p.113 (1979))

A. 2-Bromo-2-cyclopentenone:

-

A solution of 18.98 g (231.2 mmol) of 2-cyclopentenone in 150 mL of carbon tetrachloride is added to a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel.

-

The solution is cooled to 0°C with an ice bath, and a solution of 40.5 g (253.4 mmol) of bromine in 150 mL of carbon tetrachloride is added dropwise over 1 hour.

-

A solution of 35.1 g (346.8 mmol) of triethylamine in 150 mL of carbon tetrachloride is then added dropwise over 1 hour with vigorous stirring at 0°C.

-

Stirring is continued for an additional 2 hours at room temperature.

-

The resulting dark suspension is filtered, and the filter cake is washed with carbon tetrachloride.

-

The combined filtrate and washings are washed successively with 2 N hydrochloric acid, saturated sodium bicarbonate solution, water, and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Distillation of the residue (69–78°C, 1.0 mm Hg) affords 23.7 g (64%) of 2-bromo-2-cyclopentenone as a white crystalline solid.[9]

B. 2-Bromo-2-cyclopentenone ethylene ketal:

-